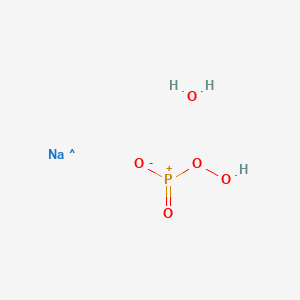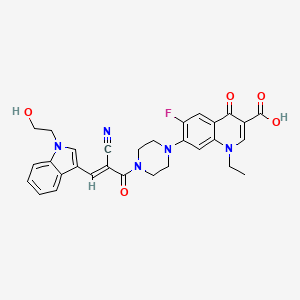
Antibacterial agent 206
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Antibacterial agent 206 is synthesized through a series of chemical reactions involving indolylacryloyl derivatives. The synthetic route typically includes the following steps:
Formation of Indolylacryloyl Intermediate: The initial step involves the reaction of indole with acryloyl chloride in the presence of a base such as triethylamine.
Cyclization: The intermediate undergoes cyclization to form the oxacin ring structure. This step often requires a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production, ensuring consistent quality and yield. Key considerations include:
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and minimize by-products.
Quality Control: Implementing stringent quality control measures to ensure the purity and efficacy of the final product.
Safety Protocols: Adhering to safety protocols to handle hazardous chemicals and prevent contamination.
化学反应分析
Types of Reactions: Antibacterial agent 206 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Substitution reactions can introduce different substituents, potentially enhancing antibacterial activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs. These products can exhibit varying degrees of antibacterial activity and other properties .
科学研究应用
Antibacterial agent 206 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its antibacterial properties and potential to combat drug-resistant bacterial strains.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by multidrug-resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces.
作用机制
Antibacterial agent 206 exerts its effects through multiple mechanisms:
Membrane Integrity Disruption: The compound disrupts the bacterial cell membrane, leading to cell lysis.
Reactive Oxygen Species Accumulation: It induces the accumulation of reactive oxygen species, causing oxidative stress and damage to bacterial cells.
DNA Replication Inhibition: The compound inhibits DNA replication, preventing bacterial proliferation
Molecular Targets and Pathways:
Cell Membrane: Targets the bacterial cell membrane, compromising its integrity.
Oxidative Stress Pathways: Induces oxidative stress by generating reactive oxygen species.
DNA Replication Machinery: Inhibits key enzymes involved in DNA replication.
相似化合物的比较
Antibacterial agent 206 can be compared with other similar compounds, such as:
Penicillin: Both compounds exhibit antibacterial activity, but this compound has a broader spectrum and is effective against drug-resistant strains.
Cephalosporins: Similar to penicillin, cephalosporins are effective against a range of bacteria, but this compound shows enhanced activity against biofilms.
Oxazolidinones: These compounds, like linezolid, are effective against Gram-positive bacteria, whereas this compound has a broader spectrum
Uniqueness:
Broad Spectrum: Effective against a wide range of bacterial strains, including multidrug-resistant ones.
Biofilm Elimination: Reduces exopolysaccharide production and eliminates biofilms, enhancing its efficacy against persistent infections.
Multiple Mechanisms: Exerts antibacterial effects through multiple mechanisms, reducing the likelihood of resistance development
属性
分子式 |
C30H28FN5O5 |
|---|---|
分子量 |
557.6 g/mol |
IUPAC 名称 |
7-[4-[(E)-2-cyano-3-[1-(2-hydroxyethyl)indol-3-yl]prop-2-enoyl]piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C30H28FN5O5/c1-2-33-18-23(30(40)41)28(38)22-14-24(31)27(15-26(22)33)34-7-9-35(10-8-34)29(39)19(16-32)13-20-17-36(11-12-37)25-6-4-3-5-21(20)25/h3-6,13-15,17-18,37H,2,7-12H2,1H3,(H,40,41)/b19-13+ |
InChI 键 |
SYDGSTNTFZHTAX-CPNJWEJPSA-N |
手性 SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)/C(=C/C4=CN(C5=CC=CC=C54)CCO)/C#N)F)C(=O)O |
规范 SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C(=CC4=CN(C5=CC=CC=C54)CCO)C#N)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


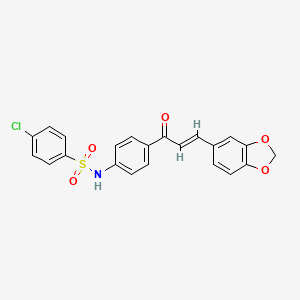
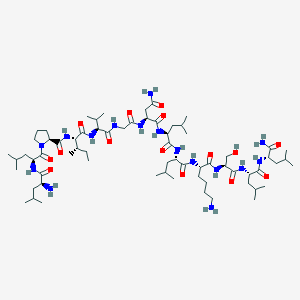
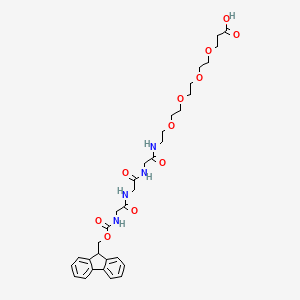
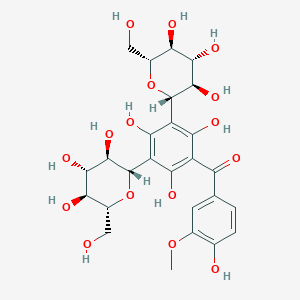
![2-[4-[4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-1-yl]acetic acid](/img/structure/B12385570.png)
![(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B12385573.png)
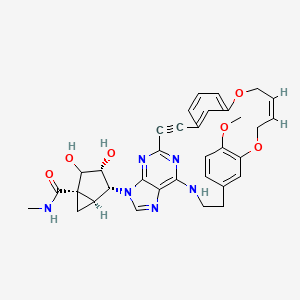
![1-[3-[[2-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-5-anthracen-9-yl-1H-indol-3-yl]methyl]-2,4-dihydroxy-5-methylphenyl]ethanone](/img/structure/B12385592.png)

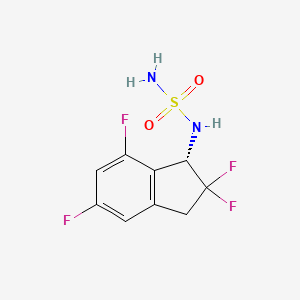

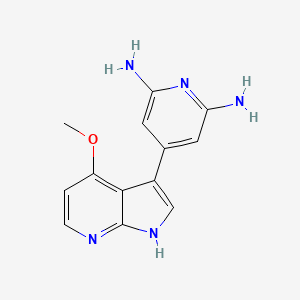
![3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B12385626.png)
